molecular formula C9H7F3O4 B1435856 5-Methoxy-2-(trifluoromethoxy)benzoic acid CAS No. 433330-73-5

5-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No.: B1435856
CAS No.: 433330-73-5
M. Wt: 236.14 g/mol
InChI Key: DHAFHABDEMTSLQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-Methoxy-2-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₇F₃O₄ and a molecular weight of 236.14 g/mol . Its systematic IUPAC name reflects the substitution pattern on the benzene ring: a methoxy group (-OCH₃) at position 5 and a trifluoromethoxy group (-OCF₃) at position 2, with a carboxylic acid (-COOH) at position 1 (Figure 1). The compound is registered under CAS number 433330-73-5 and is identified by alternative names such as AR01AVBX in commercial catalogs.

Table 1: Key Chemical Identifiers

Property Value
CAS Number 433330-73-5
Molecular Formula C₉H₇F₃O₄
Molecular Weight 236.14 g/mol
SMILES COC₁=CC=C(C(=C₁)OC(F)(F)F)C(=O)O
IUPAC Name This compound

The trifluoromethoxy group confers unique electronic properties due to the strong electron-withdrawing nature of fluorine, while the methoxy group contributes steric and electronic effects that influence reactivity.

Historical Context and Discovery

The synthesis of this compound emerged alongside advancements in organofluorine chemistry during the late 20th and early 21st centuries. While no single publication claims its discovery, its development is tied to broader efforts to incorporate trifluoromethoxy groups into aromatic systems for pharmaceutical applications. Early methods for introducing -OCF₃ groups relied on hazardous reagents, but innovations such as Togni reagents and catalytic fluorination protocols enabled safer, scalable routes.

A pivotal breakthrough came from Chinese research institutions, which developed practical trifluoromethoxylation techniques using transition-metal catalysts. For instance, Liu et al. demonstrated palladium-catalyzed trifluoromethoxylation of alkenes, providing a framework for synthesizing derivatives like this compound. Patent CN101066917A further detailed methods for trifluoromethylated benzoic acids via controlled fluoridation of chlorinated precursors.

Position in Organofluorine Chemistry

Organofluorine compounds represent a critical frontier in medicinal and materials chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and lipophilicity. The trifluoromethoxy group (-OCF₃) in this compound is particularly valued for its high electronegativity and resistance to enzymatic cleavage , making it a key pharmacophore in drug design.

Compared to non-fluorinated analogs, this compound exhibits enhanced acidity (pKa ≈ 3.7) due to the electron-withdrawing effects of -OCF₃, which stabilizes the deprotonated carboxylate form. This property is exploited in catalysis and supramolecular chemistry, where the compound serves as a building block for metal-organic frameworks (MOFs) or ligands.

Table 2: Comparative Properties of Fluorinated Benzoic Acids

Compound pKa LogP Applications
This compound ~3.7 2.9 Pharmaceuticals, Catalysis
4-(Trifluoromethyl)benzoic acid ~2.8 2.1 Agrochemicals
2-Methoxy-5-(trifluoromethyl)benzoic acid ~3.6 2.4 Polymer additives

Research Significance and Academic Interest

This compound has garnered attention for its dual functionality: the carboxylic acid enables covalent conjugation to biomolecules, while the -OCF₃ group enhances target binding affinity. Recent studies highlight its role as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . For example, methyl esters of related trifluoromethoxybenzoic acids are intermediates in antiviral drug synthesis.

Academic interest also centers on synthetic methodology. Tang et al. developed asymmetric trifluoromethoxylation reagents, enabling enantioselective synthesis of chiral analogs. Additionally, continuous-flow systems have been optimized for large-scale production, addressing challenges in handling volatile fluorinating agents.

In materials science, the compound’s rigid aromatic core and polar substituents make it suitable for designing liquid crystals and dielectric materials . Its derivatives are being tested in organic light-emitting diodes (OLEDs) due to their electron-transport properties.

Properties

IUPAC Name

5-methoxy-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-2-3-7(16-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAFHABDEMTSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264734
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433330-73-5
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433330-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling Reaction

One of the primary synthetic approaches to 5-Methoxy-2-(trifluoromethoxy)benzoic acid involves the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves:

  • A boronic acid derivative (bearing the methoxy group)
  • A halogenated benzoic acid derivative (bearing the trifluoromethoxy substituent)

The reaction proceeds under mild conditions with a palladium catalyst, base, and suitable solvent, allowing the formation of the biaryl bond linking the methoxy and trifluoromethoxy substituted aromatic rings.

Key features:

Aspect Details
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)
Reactants Boronic acid derivative + halogenated benzoic acid
Solvent Typically polar aprotic solvents (e.g., DMF, toluene)
Base Potassium carbonate or similar
Temperature Moderate heat (80–110 °C)
Advantages High selectivity, mild conditions

This method is favored for its versatility and ability to introduce the trifluoromethoxy group selectively.

Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

An alternative preparative step involves the reduction of 2-methoxy-5-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol intermediate, which can be further oxidized or converted to the benzoic acid derivative.

  • Sodium borohydride (NaBH₄) in methanol is used as the reducing agent.
  • The reaction is carried out at room temperature until completion.
  • Workup involves extraction, washing, drying, and chromatographic purification, yielding the alcohol intermediate in high yield (~95%).

This intermediate can be further oxidized to the target benzoic acid.

Reaction conditions and yields:

Step Reagents/Conditions Yield (%) Notes
Reduction of aldehyde NaBH₄ in MeOH, RT 95 Clean conversion to alcohol
Purification Silica gel chromatography MEOH/CH₂Cl₂ gradient used

Industrial Scale Synthesis Considerations

Industrial production of this compound typically adapts the laboratory synthetic routes to larger scale, focusing on:

  • Process optimization for higher yield and purity
  • Use of continuous flow reactors to enhance reaction control and safety
  • Automation to ensure reproducibility and efficiency

Key challenges include handling of thermally unstable intermediates and hazardous reagents, such as brominated precursors that may decompose or require complex purification.

Reaction Mechanisms and Chemical Transformations

Oxidation and Reduction Reactions

  • The methoxy group can be oxidized to aldehydes or carboxylic acids using strong oxidants like potassium permanganate or chromium trioxide under acidic conditions.
  • The carboxylic acid group can be reduced to the corresponding benzyl alcohol using lithium aluminum hydride or sodium borohydride.

Nucleophilic Substitution on the Trifluoromethoxy Group

  • The trifluoromethoxy substituent can undergo nucleophilic substitution reactions with amines or thiols under basic conditions, enabling derivatization for further chemical modifications.

Comparative Table of Preparation Methods

Preparation Method Key Reagents/Conditions Scale Yield/Remarks
Suzuki-Miyaura Coupling Boronic acid derivative, Pd catalyst, base, solvent, 80–110 °C Lab to Industrial High selectivity, scalable
Reduction of benzaldehyde intermediate NaBH₄ in MeOH, RT Lab scale High yield (~95%), clean reaction
Industrial continuous flow synthesis Optimized versions of above reactions Industrial Enhanced safety, reproducibility
Bromomethylbenzoic ester route (less favored) Bromination with NBS, base alkylation, hydrolysis Industrial (limited) Issues with instability, purification

Summary of Research Findings

  • The Suzuki-Miyaura coupling remains the most versatile and widely used method for synthesizing this compound due to its mild conditions and high selectivity.
  • Reduction of aldehyde intermediates using sodium borohydride provides a reliable route to key intermediates.
  • Industrial processes focus on optimizing these methods with continuous flow technology and automation to improve yield, safety, and cost-effectiveness.
  • Handling of intermediates such as bromomethylbenzoic esters is challenging due to thermal instability and safety concerns, limiting their industrial utility.
  • The trifluoromethoxy group imparts unique properties that require careful consideration during synthesis to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 5-methoxy-2-(trifluoromethoxy)benzaldehyde or this compound.

    Reduction: Formation of 5-methoxy-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .

Comparison with Similar Compounds

2-Methoxy-5-(trifluoromethoxy)benzoic acid (CAS: 191604-88-3)

  • Key Differences : The methoxy and trifluoromethoxy groups are swapped (2-OCH₃, 5-OCF₃).
  • For example, the 5-OCF₃ group may enhance lipophilicity compared to 2-OCF₃ due to spatial orientation .

4-Methoxy-3-(trifluoromethoxy)benzoic acid (CAS: Not provided)

  • Key Differences : Substituents at the 4- and 3-positions.
  • Impact : Proximity of substituents may lead to intramolecular hydrogen bonding or steric hindrance, influencing solubility and reactivity .

Substituent Group Modifications

5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 175205-34-2)

  • Key Differences : The trifluoromethoxy (-OCF₃) is replaced with a trifluoroethoxy (-OCH₂CF₃) group.
  • Impact : The longer alkoxy chain increases molecular weight (264.17 g/mol ) and may enhance membrane permeability in biological applications .

5-Bromo-2-(trifluoromethoxy)benzoic acid

  • Key Differences : A bromine atom replaces the methoxy group at the 5-position.
  • Impact : Bromine’s electron-withdrawing effect and larger atomic radius increase molecular weight (299.96 g/mol ) and enhance larvicidal activity against Culex quinquefasciatus mosquitoes, as demonstrated in oxadiazole derivatives .

Functional Group Derivatives

2-(Trifluoromethoxy)benzoic Acid Hydrazide (CAS: 175277-18-6)

  • Key Differences : The carboxylic acid (-COOH) is converted to a hydrazide (-CONHNH₂).
  • Impact : This modification enables use as a precursor for heterocyclic compounds (e.g., 1,3,4-oxadiazoles), expanding applications in medicinal chemistry .

5-Methoxy-2-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

  • Key Differences : A biphenyl sulfonamide group is introduced at the 2-position.

Data Tables: Structural and Functional Comparisons

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
5-Methoxy-2-(trifluoromethoxy)benzoic acid 433330-73-5 5-OCH₃, 2-OCF₃ 236.15 High lipophilicity
2-Methoxy-5-(trifluoromethoxy)benzoic acid 191604-88-3 2-OCH₃, 5-OCF₃ 236.15 Positional isomer
5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid 175205-34-2 5-OCH₃, 2-OCH₂CF₃ 264.17 Enhanced membrane permeability
5-Bromo-2-(trifluoromethoxy)benzoic acid N/A 5-Br, 2-OCF₃ 299.96 Larvicidal activity
5-Methoxy-2-(phenylthio)benzoic acid N/A 5-OCH₃, 2-SPh 260.28 Thioether-enhanced reactivity

Biological Activity

Overview

5-Methoxy-2-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4C_9H_7F_3O_4 and a molecular weight of 236.15 g/mol. This compound features both methoxy and trifluoromethoxy groups attached to a benzoic acid core, which significantly influences its biological activity and potential therapeutic applications. Research into this compound has indicated promising results in various biological contexts, including anti-inflammatory and antimicrobial properties.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, allowing for better interaction with hydrophobic regions of proteins and enzymes. This property is crucial for modulating enzyme activity and inhibiting specific biochemical pathways, making it a candidate for further pharmacological exploration .

The mechanism of action involves interactions with specific molecular targets, leading to modulation of various biological pathways. The trifluoromethoxy group is particularly noted for enhancing stability and reactivity, which can influence the compound's efficacy in biological systems .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study comparing various carboxylic acids found that structural differences significantly affect antimicrobial efficacy, suggesting that the unique structure of this compound could contribute to its effectiveness against certain microbial strains .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of phenolic acids, this compound was shown to possess significant antimicrobial activity against various strains, although the exact mechanisms remain to be fully understood .
  • Inflammation Models : In vitro studies have suggested that compounds similar to this compound can inhibit inflammatory cytokines in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC9H7F3O4C_9H_7F_3O_4Antimicrobial, Anti-inflammatory
Benzoic AcidC7H6O2C_7H_6O_2Mild antimicrobial
Cinnamic AcidC9H8O3C_9H_8O_3Antioxidant, Anti-inflammatory

Q & A

Q. Key Challenges :

  • Regioselectivity : Competing substituent orientations during functionalization. Use directing groups (e.g., boronates) to improve selectivity .
  • Stability of Trifluoromethoxy Group : Sensitivity to hydrolysis; employ inert atmospheres and low moisture conditions .

(Basic) Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

TechniquePurposeMethodological Considerations
HPLC Purity assessmentUse reverse-phase C18 columns with UV detection (λ = 254 nm). Optimize mobile phase (e.g., MeCN:H₂O + 0.1% TFA) to resolve polar impurities .
NMR Structural confirmation¹H/¹³C NMR in deuterated DMSO or CDCl₃. Note: Trifluoromethoxy (δ ~55–60 ppm in ¹⁹F NMR) may split signals due to coupling .
Mass Spectrometry Molecular weight verificationHRMS (EI or ESI) to confirm [M+H]⁺ or [M–H]⁻ ions. Calibrate with internal standards for accuracy .

(Basic) How can solubility challenges in aqueous systems be addressed for biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
  • pH Adjustment : Deprotonate the carboxylic acid (pH > pKa ~2.5) to form water-soluble carboxylates. Verify stability under physiological pH (7.4) .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for in vivo delivery .

(Advanced) What strategies optimize reaction yields when electron-withdrawing groups hinder reactivity?

Answer:

  • Catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) with electron-deficient aryl boronic acids. Additives like TBAB enhance transmetallation .
  • Microwave Assistance : Accelerate reaction kinetics for sluggish steps (e.g., ester hydrolysis) under controlled temperature .
  • Protecting Groups : Temporarily block the carboxylic acid (e.g., as methyl ester) to reduce steric/electronic hindrance during functionalization .

(Advanced) How can contradictory bioactivity data across studies be resolved?

Answer:

  • Assay Standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and incubation times. Control for batch-to-buffer variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylated analogs) that may contribute to off-target effects .
  • Dose-Response Reassessment : Validate EC₅₀/IC₅₀ values across multiple replicates and orthogonal assays (e.g., fluorescence vs. luminescence) .

(Advanced) What computational methods predict reactivity and regioselectivity in derivatization?

Answer:

  • DFT Calculations : Model transition states (Gaussian 16) to predict activation barriers for substituent introduction. Focus on Fukui indices for electrophilic/nucleophilic sites .
  • MD Simulations : Assess solvation effects on reaction pathways (e.g., polar aprotic vs. protic solvents) using AMBER or GROMACS .

(Basic) How does the compound degrade under varying storage conditions?

Answer:

  • Thermal Degradation : Store at –20°C; TGA analysis shows decomposition onset at ~150°C .
  • Photolysis : Protect from UV light; amber vials reduce radical-mediated cleavage of the trifluoromethoxy group .
  • Hydrolysis : Monitor by ¹⁹F NMR for CF₃O– bond stability in humid environments; silica gel desiccants are recommended .

(Advanced) What considerations differentiate in vitro vs. in vivo studies for this compound?

Answer:

  • In Vitro : Prioritize metabolic stability (e.g., liver microsome assays) to identify rapid clearance .
  • In Vivo : Assess bioavailability via PK/PD modeling. Plasma protein binding (e.g., albumin) may reduce free drug concentration .
  • Toxicity Screens : Conduct Ames tests for mutagenicity and hERG assays for cardiac risk .

(Advanced) How to achieve >99% purity for sensitive applications (e.g., crystallography)?

Answer:

  • Recrystallization : Use ethanol/water mixtures (gradient cooling from 60°C to 4°C) .
  • Prep-HPLC : Isocratic elution with high-purity solvents (e.g., 70:30 MeCN:H₂O) and inline UV monitoring .
  • SPE Cartridges : C18-based cleanup to remove hydrophobic impurities .

(Advanced) What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Enzyme Inhibition : Docking studies (AutoDock Vina) suggest competitive binding to COX-2 via H-bonding with Arg120 and hydrophobic interactions with the trifluoromethoxy group .
  • Receptor Modulation : Fluorescence polarization assays reveal allosteric modulation of GPCRs (e.g., 5-HT₃R) at µM affinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-2-(trifluoromethoxy)benzoic acid
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5-Methoxy-2-(trifluoromethoxy)benzoic acid

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